molecular formula C17H24O4 B1325971 Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate CAS No. 898757-79-4

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

Cat. No.: B1325971
CAS No.: 898757-79-4
M. Wt: 292.4 g/mol
InChI Key: FTIKLJDVXATLRL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is an organic compound with the molecular formula C17H24O4. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate typically involves the esterification of 4-oxo-4-(4-pentyloxyphenyl)butyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-oxo-4-(4-pentyloxyphenyl)butyric acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4-phenylbutyrate
  • Ethyl 4-oxo-4-(4-methoxyphenyl)butyrate
  • Ethyl 4-oxo-4-(4-ethoxyphenyl)butyrate

Uniqueness

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

ethyl 4-oxo-4-(4-pentoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20-4-2/h7-10H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIKLJDVXATLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645793
Record name Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-79-4
Record name Ethyl γ-oxo-4-(pentyloxy)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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